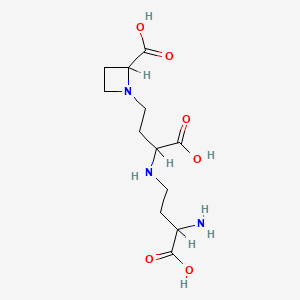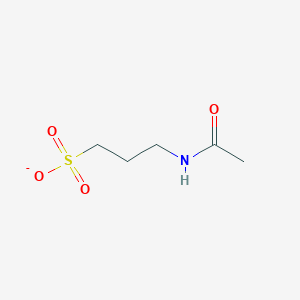
4,4'-(2-Phenylethene-1,1-Diyl)diphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[1-(4-hydroxyphenyl)-2-phenylvinyl]phenol is an organic compound that belongs to the class of phenolic compounds It is characterized by the presence of a hydroxyl group attached to a phenyl ring, which is further connected to a vinyl group substituted with another phenyl ring
准备方法
合成路线和反应条件
4-[1-(4-羟基苯基)-2-苯基乙烯基]苯酚的合成可以通过多种方法实现。一种常见的方法是 Suzuki-Miyaura 偶联反应,这是一种广泛用于形成碳-碳键的方法。 这种反应通常涉及在温和且对官能团耐受的条件下使用钯催化剂和硼试剂 。另一种方法包括苯酚衍生物与适当的醛或酮的缩合,然后进行进一步的功能化以引入乙烯基。
工业生产方法
4-[1-(4-羟基苯基)-2-苯基乙烯基]苯酚的工业生产可能涉及 Suzuki-Miyaura 偶联反应的大规模应用,因为该反应效率高且可扩展。可以优化反应条件以实现高产率和纯度,使其适合工业应用。
化学反应分析
反应类型
4-[1-(4-羟基苯基)-2-苯基乙烯基]苯酚会发生多种类型的化学反应,包括:
氧化: 羟基可以被氧化形成醌或其他氧化衍生物。
还原: 该化合物可以被还原形成氢醌或其他还原衍生物。
常见试剂和条件
氧化: 常见的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。
还原: 通常使用硼氢化钠 (NaBH4) 和氢化铝锂 (LiAlH4) 等还原剂。
取代: 亲电芳香取代反应通常使用溴 (Br2) 和硫酸 (H2SO4) 等试剂。
主要形成的产物
从这些反应中形成的主要产物包括 4-[1-(4-羟基苯基)-2-苯基乙烯基]苯酚的各种氧化、还原和取代衍生物,它们可能具有不同的性质和应用。
科学研究应用
4-[1-(4-羟基苯基)-2-苯基乙烯基]苯酚具有广泛的科学研究应用:
化学: 它被用作合成更复杂的有机分子和聚合物的构建模块。
生物学: 该化合物的酚类结构使其成为研究抗氧化特性和与生物分子的相互作用的潜在候选者。
医学: 正在对其潜在的治疗作用进行研究,包括其作为抗氧化剂的作用及其与细胞通路的相互作用。
作用机制
4-[1-(4-羟基苯基)-2-苯基乙烯基]苯酚的作用机制涉及它与各种分子靶标和通路的相互作用。羟基可以参与氢键和氧化还原反应,影响细胞过程。 该化合物可能通过清除自由基和保护细胞免受氧化损伤而充当抗氧化剂 。 此外,其酚类结构使其能够与酶和受体相互作用,调节它们的活性并影响细胞信号通路 .
相似化合物的比较
类似化合物
双酚 A (BPA): 4-[2-(4-羟基苯基)丙烷-2-基]苯酚,广泛用于生产塑料和树脂。
双酚 S (BPS): 4,4’-磺酰二苯酚,用作各种应用中 BPA 的替代品.
独特性
4-[1-(4-羟基苯基)-2-苯基乙烯基]苯酚因其独特的结构特征而具有独特性,这些特征赋予了其独特的化学和物理性质。它的乙烯基和酚羟基为化学反应和潜在应用提供了多功能性。与类似化合物相比,它在稳定性、反应性和潜在生物活性方面可能具有优势。
属性
IUPAC Name |
4-[1-(4-hydroxyphenyl)-2-phenylethenyl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O2/c21-18-10-6-16(7-11-18)20(14-15-4-2-1-3-5-15)17-8-12-19(22)13-9-17/h1-14,21-22H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKNFKDYCAQZYBQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40985089 |
Source


|
| Record name | 4,4'-(2-Phenylethene-1,1-diyl)diphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40985089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66422-18-2 |
Source


|
| Record name | 1,1-Bis(4-hydroxyphenyl)-2-phenylethylene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066422182 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,4'-(2-Phenylethene-1,1-diyl)diphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40985089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-(2-PHENYLETHENE-1,1-DIYL)DIPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K4MMB2J798 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3-Methylphenyl)-3-[[1-[4-(4-morpholinylsulfonyl)phenyl]-4-piperidinyl]methyl]urea](/img/structure/B1228760.png)
![1-[2-(4-Bromophenyl)-2-oxoethyl]-3-(2-furanylmethyl)-6,7-dimethoxyquinazoline-2,4-dione](/img/structure/B1228762.png)
![3,8-dimethyl-4-oxo-7,8,9,10-tetrahydro-6H-thieno[1,2]pyrimido[4,5-a]azepine-2-carboxylic acid ethyl ester](/img/structure/B1228764.png)
![6-[(4-Aminobenzyl)amino]-2,3,4,5-tetrahydropyridinium](/img/structure/B1228765.png)




![4-[4-(tert-butyl)benzoyl]-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrrole-2-carboxamide](/img/structure/B1228775.png)
![N-[4-[cyano-[3-[2-(4-morpholinyl)ethylamino]-2-quinoxalinyl]methyl]sulfonylphenyl]acetamide](/img/structure/B1228776.png)
![2-[[4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl]amino]-2-methylbutanenitrile](/img/structure/B1228778.png)


